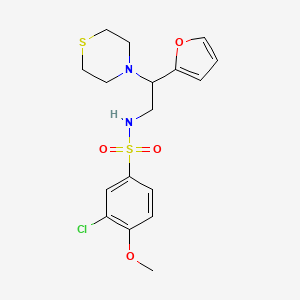

3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide

Description

3-Chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at position 3, a methoxy group at position 4, and a thiomorpholinoethyl side chain bearing a furan-2-yl moiety. Its molecular formula is C₁₇H₂₀ClN₂O₄S₂ (approximate molecular weight: 433.94 g/mol based on analogous structures).

Properties

IUPAC Name |

3-chloro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S2/c1-23-16-5-4-13(11-14(16)18)26(21,22)19-12-15(17-3-2-8-24-17)20-6-9-25-10-7-20/h2-5,8,11,15,19H,6-7,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURUYPBCTGFTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of a furan ring, a thiomorpholine moiety, and a benzenesulfonamide group, which contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C17H21ClN2O4S2

- Molecular Weight : 416.94 g/mol

- CAS Number : 2034566-98-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group can act as a competitive inhibitor for enzymes involved in various metabolic pathways. Additionally, the presence of the furan and thiomorpholine groups may facilitate interactions with receptors or other protein targets, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties often exhibit antimicrobial properties. Studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound has potential as an antibacterial agent, warranting further investigation into its mechanism and efficacy in clinical settings.

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in several cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism behind this activity may involve the activation of apoptotic pathways through the modulation of key proteins involved in cell cycle regulation.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilm formation.

- Case Study on Anticancer Properties : Research featured in Cancer Letters highlighted that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer, indicating its promise as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Insights

Backbone Heterocycles: The target compound’s thiomorpholinoethyl group distinguishes it from analogs with simpler alkyl chains or hydroxyethyl bridges (e.g., ). Thiomorpholine, a sulfur-containing morpholine analog, may enhance lipophilicity and membrane permeability compared to oxygen-containing morpholine derivatives . Furan vs. Thiophene: While the target compound incorporates a furan-2-yl group, analogs like 3-chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide () combine furan and thiophene moieties. Thiophene’s aromaticity and electron-rich nature could influence binding interactions in biological targets .

Biological Activity: Although direct activity data for the target compound are unavailable, structurally related thiazolyl hydrazones () demonstrate anticandidal and anticancer properties. For example, the thiazole-hydrazone derivative in showed an MIC of 250 µg/mL against Candida utilis and an IC₅₀ of 125 µg/mL against MCF-7 cells. The absence of a hydrazone or thiazole group in the target compound suggests divergent mechanisms of action compared to compounds.

Toxicity Profiles :

- The hydroxyethyl-substituted analog in lacks cytotoxicity data, but the thiazolyl hydrazone in exhibited low toxicity toward NIH/3T3 cells (IC₅₀ > 500 µg/mL). This implies that side-chain modifications (e.g., thiomorpholine vs. hydroxyethyl) could modulate selectivity in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide, and how can intermediates be characterized?

- Methodology :

- Sulfonylation : React 3-chloro-4-methoxybenzenesulfonyl chloride with a thiomorpholinoethyl-furan precursor under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Intermediate characterization : Use NMR (¹H/¹³C) to confirm functional groups and LC-MS for molecular weight validation. X-ray crystallography (as in ) resolves stereochemical ambiguities in intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure of this sulfonamide derivative?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (6.5–8.5 ppm), methoxy groups (~3.8 ppm), and thiomorpholine protons (2.5–4.0 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

- X-ray crystallography : Resolve bond angles and spatial arrangement of the thiomorpholinoethyl and furan substituents .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

- Methodology :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the formation of the thiomorpholinoethyl moiety?

- Methodology :

- Solvent selection : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiomorpholine group .

- Catalysis : Screen Pd or Cu catalysts for C-S bond formation (e.g., CuI with 1,10-phenanthroline) .

- Temperature control : Optimize between 60–80°C to balance reaction rate and side-product formation .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar sulfonamides?

- Methodology :

- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell passage number) to minimize variability .

- SAR analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) using molecular docking to identify key binding interactions .

Q. How can stereochemical challenges in synthesizing the thiomorpholinoethyl group be addressed?

- Methodology :

- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

- Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control configuration during thiomorpholine ring formation .

Q. How does molecular modeling predict the target interaction of this compound?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to sulfonamide targets (e.g., carbonic anhydrase IX) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. What purification techniques are optimal for isolating this sulfonamide from complex reaction mixtures?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.